![molecular formula C21H27N5O4 B2915557 1-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰]-4-哌啶-1-基哌啶-4-甲酰胺 CAS No. 896382-20-0](/img/structure/B2915557.png)

1-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰]-4-哌啶-1-基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

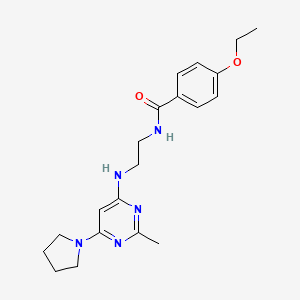

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of an isatin derivative with an amine. For example, one synthetic route employs a multicomponent reaction (3-MCR) involving isatoic anhydride, an amine, and an orthoester to yield the desired quinazolin-4(3H)-one scaffold .

Molecular Structure Analysis

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including Michael additions and intramolecular cyclizations. For instance, the amino group of the anthranilamide moiety can react with a ketoalkyne to form an enaminone intermediate, which subsequently undergoes cyclization .

科学研究应用

Biocidal Product

The compound is used in a biocidal product . It is used in products with trade names such as AMBUSH ATTRAC’T MOUCHES BUSTER FLY BUZZ BARRIER BUZZ BLITZ BUZZ BLOCKER BUZZ BOMB BUZZ BUSTER BUZZ STOP BUZZ ZAPPER CATCH FLY CATCH THE FLY COME ON FLY DIPTRON ENTER FLY ENTERFLY FLIES BE GONE FLIES CATCHER FLIES MAGNET FLIES OUT FLIES PATROL FLY AWAY FLY BAG FLY BLAST FLY BLOCKADE FLY BOX FLY CAPTURE FLY CATCH FLY FIGHTER FLY FLINGER FLY FREE FLY GO AWAY FLY GONE FLY HACKER FLY HUNTER FLY IN FLY IN csalogatószer és légycsapda FLY MAD FLY MASTER FLY OFF FLY ON FLY PUNCH FLY SHOT FLY STOPPER FLY TRAP FLY TRAP XL FLY TRAPPER FLY WARRIOR FLY X FLY-EX FLY SHOT INTER FLY KENAVO MOUCHES MAGNET FLY MASTERLAC NO MORE BUZZ NO MORE FLIES NO MORE FLY PEST FLY POUDRE MOUCHE QUICK CATCH REFILL-FLY STOP BUZZ STOP MOUCHES TRAP-N-ZAP TRAP-THE-FLY TRINOL FLYBAG TRINOL FLYBAG MEDIUM X FLIES X-FLY ZAP TRAP ZAP TRAP ZÉRO MOUCHES .

Synthesis of 2, 3-dihydroquinazolin-4 (1H)-ones

The compound is used in the synthesis of 2, 3-dihydroquinazolin-4 (1H)-ones . This synthesis is promoted by an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst . The catalyst is easy to remove from the reaction mixture by simple filtration and can be reused several times without losing its activity .

Antitumor Activity

Compounds containing this motif have shown significant biological activities which include antitumor . They participate in physiological processes as markers or messenger molecules .

Antioxidant and Anticancer Activity

The compound has shown antioxidant and anticancer activities . It is used in a variety of biologically active natural products, agrochemicals, pharmaceutical, and synthetic drugs .

Antibacterial Activity

The compound has shown antibacterial activity . It is used in a variety of biologically active natural products, agrochemicals, pharmaceutical, and synthetic drugs .

Antifungal Activity

The compound has shown antifungal activity . It is used in a variety of biologically active natural products, agrochemicals, pharmaceutical, and synthetic drugs .

作用机制

Target of Action

The compound, also known as “1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide” or “EU-0027073”, is a derivative of 2,3-Dihydroquinazolin-4-one (DHQ) . DHQ is a nitrogen-containing heterocyclic compound that serves as a core structural component in various biologically active compounds . .

Mode of Action

Dhq derivatives have been shown to exhibit various biological properties

Biochemical Pathways

Dhq derivatives have been associated with various biological activities . The affected pathways and their downstream effects would depend on the specific targets of EU-0027073.

Result of Action

Dhq derivatives have been associated with various biological activities . The specific effects of EU-0027073 would depend on its interaction with its targets.

属性

IUPAC Name |

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c22-19(29)21(25-10-4-1-5-11-25)8-12-24(13-9-21)17(27)14-26-18(28)15-6-2-3-7-16(15)23-20(26)30/h2-3,6-7H,1,4-5,8-14H2,(H2,22,29)(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBNELEPPJCLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)

![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)